molecular formula C11H8N2O2 B1288763 2-Pyridin-4-ylpyridine-3-carboxylic acid

2-Pyridin-4-ylpyridine-3-carboxylic acid

Cat. No.: B1288763
M. Wt: 200.19 g/mol
InChI Key: NCCPVQJIWQAVMU-UHFFFAOYSA-N
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Description

Resonance in Pyridine Rings

  • Pyridine Ring A (3-carboxylic acid-substituted) : Delocalization of the nitrogen lone pair generates three major resonance structures, with partial positive charges at positions 2, 4, and 6.
  • Pyridine Ring B (4-substituted) : Similar resonance delocalization occurs, stabilizing the system through aromatic π-cloud interactions.

Carboxylic Acid Group

The carboxylic acid moiety exists predominantly in the keto form (R–COOH) under standard conditions, but deprotonation to the carboxylate (R–COO⁻) is possible in basic environments. The carboxylate group can participate in resonance, delocalizing negative charge between the two oxygen atoms.

Combined Effects

The bipyridine system allows for cross-conjugation between Ring A and Ring B, enhancing electronic stability. This is illustrated below:

$$
\text{Resonance Hybrid} \leftrightarrow \text{Charge-separated Forms}
$$

Such interactions reduce electrophilicity at the carboxylic acid group compared to non-conjugated analogs.

Comparative Analysis with Isomeric Pyridine Carboxylic Acids

2-Pyridin-4-ylpyridine-3-carboxylic acid differs structurally and electronically from simpler pyridinecarboxylic acid isomers:

Property 2-Pyridin-4-ylpyridine-3-carboxylic Acid Nicotinic Acid (3-pyridinecarboxylic acid) Isonicotinic Acid (4-pyridinecarboxylic acid) Picolinic Acid (2-pyridinecarboxylic acid)
Substituent Position 3-carboxylic acid, 2-pyridin-4-yl 3-carboxylic acid 4-carboxylic acid 2-carboxylic acid
Molecular Formula C₁₁H₈N₂O₂ C₆H₅NO₂ C₆H₅NO₂ C₆H₅NO₂
Conjugation Extended bipyridine system Single pyridine ring Single pyridine ring Single pyridine ring
Acidity (pKa) ~2.5 (carboxylic acid) 4.85 4.96 1.06
Solubility Low in water, moderate in polar solvents High in water Moderate in water High in water

Key Differences:

  • Electronic Effects : The bipyridine system in the target compound enhances electron-withdrawing effects, increasing carboxylic acid acidity compared to nicotinic and isonicotinic acids.
  • Steric Hindrance : The 2-pyridin-4-yl substituent introduces steric constraints absent in simpler isomers, affecting reactivity in substitution reactions.
  • Aromatic Stability : Cross-conjugation between rings reduces reactivity toward electrophilic aromatic substitution compared to single-ring analogs.

This structural uniqueness positions the compound as a specialized building block in coordination chemistry and pharmaceutical synthesis.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-pyridin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H,(H,14,15)

InChI Key

NCCPVQJIWQAVMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism

  • 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid, CAS 499-80-9): Structure: Carboxylic acid groups at the 2- and 4-positions of the pyridine ring. This makes lutidinic acid more effective in forming stable coordination complexes with metals .
  • 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid, CAS 499-83-2) :

    • Structure : Carboxylic acid groups at the 2- and 6-positions.
    • Properties : Molecular weight 167.12; melting point 245°C.
    • Comparison : The linear arrangement of substituents in dipicolinic acid allows for symmetrical coordination, whereas the asymmetrical substitution in 2-Pyridin-4-ylpyridine-3-carboxylic acid may lead to divergent binding modes in metal complexes .

Halogenated Derivatives

  • 2-Chloro-4-iodopyridine-3-carboxylic Acid: Structure: Chloro and iodo substituents at the 2- and 4-positions, respectively, with a carboxylic acid at the 3-position. However, steric bulk from iodine may reduce solubility .
  • 2-Chloro-3-Methyl-4-pyridinecarboxylic Acid :

    • Structure : Chloro and methyl groups at the 2- and 3-positions, respectively.
    • Comparison : The methyl group introduces steric hindrance, which could impede interactions in biological systems (e.g., enzyme binding) compared to the unsubstituted pyridin-4-yl group in the target compound .

Heterocyclic Carboxylic Acids Beyond Pyridine

  • Pyrimidine-4-carboxylic Acid (CAS 314-62-59-6) :

    • Structure : A pyrimidine ring with a carboxylic acid at the 4-position.
    • Comparison : Pyrimidine’s dual nitrogen atoms increase basicity and hydrogen-bonding capacity relative to pyridine-based analogs. This may enhance bioavailability in pharmaceutical contexts but reduce thermal stability in materials applications .
  • 3-Piperidinecarboxylic Acid (CAS 498-95-3) :

    • Structure : A saturated piperidine ring with a carboxylic acid at the 3-position.
    • Comparison : The saturated ring reduces aromatic conjugation, leading to lower rigidity and altered pharmacokinetic properties (e.g., faster metabolic clearance) compared to aromatic pyridine derivatives .

Coordination Chemistry

Pyridinedicarboxylic acids (e.g., 2,4- and 2,6-isomers) are widely used in MOFs due to their strong chelating ability. The target compound’s single carboxylic acid group may limit its utility in MOFs but could facilitate monodentate coordination in catalysts .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Name CAS No. Molecular Weight Melting Point (°C) Key Features
2,6-Pyridinedicarboxylic Acid 499-83-2 167.12 245 Symmetrical chelating agent
2-Chloro-3-Methyl-4-pyridinecarboxylic Acid N/A ~185.6 (calc.) N/A Steric hindrance from methyl
Pyrimidine-4-carboxylic Acid 314-62-59-6 124.10 N/A Dual nitrogen atoms

Table 2: Substituent Effects on Reactivity

Compound Substituents Reactivity Profile
2-Pyridin-4-ylpyridine-3-carboxylic Acid Pyridin-4-yl, COOH Moderate chelation, asymmetric
2-Chloro-4-iodopyridine-3-carboxylic Acid Cl, I, COOH High electrophilicity, bulky
3-Piperidinecarboxylic Acid Saturated ring, COOH Flexible, rapid metabolism

Preparation Methods

Multi-Step Synthesis from Pyridine Derivatives

One common approach to synthesizing 2-Pyridin-4-ylpyridine-3-carboxylic acid involves multi-step reactions starting from simpler pyridine derivatives. The process can be summarized as follows:

  • Formation of 4-Pyridinecarboxylic Acid :

    • Starting material: 4-methylpyridine.
    • Reaction: Oxidation using a vanadia-based catalyst in the presence of water and oxygen to yield 4-pyridinecarboxylic acid.
    • Yield: Typically around 80% under optimized conditions.
  • Condensation Reaction :

    • The 4-pyridinecarboxylic acid undergoes a condensation reaction with an appropriate amine or another pyridine derivative.
    • This step often employs coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the formation of the desired carboxylic acid derivative.
    • Yield: Varies based on reaction conditions but can exceed 70%.
  • Final Carboxylation :

    • The product from the condensation is further treated with carbon dioxide in a basic medium to introduce the carboxylic acid group at the desired position.
    • This step may require careful control of temperature and pressure to optimize yield and purity.

One-Pot Synthesis via Three-Component Reactions

Recent advancements have introduced one-pot three-component reactions as an efficient method for synthesizing 2-Pyridin-4-ylpyridine-3-carboxylic acid:

  • Reactants :

    • Primary amines, 3-formylchromone, and a suitable carboxylic acid are combined in a single reaction vessel.
  • Mechanism :

    • The reaction proceeds through initial formation of an imine followed by cyclization and subsequent carboxylation.
    • This method benefits from reduced reaction times and improved yields compared to traditional multi-step procedures.
  • Yield :

    • Reported yields can reach up to 85%, making this method highly attractive for synthetic applications.

Comparative Analysis of Synthesis Methods

Method Steps Involved Typical Yield Advantages Disadvantages
Multi-Step Synthesis Oxidation, Condensation, Carboxylation ~70-80% Established methodology Longer reaction time
One-Pot Three-Component Reaction Single pot reaction with three reactants Up to 85% Shorter time, fewer purification steps Requires careful optimization

Research Findings

Recent studies have highlighted the versatility of pyridine derivatives in pharmaceutical applications, particularly in developing new drugs targeting various diseases. The synthesis of 2-Pyridin-4-ylpyridine-3-carboxylic acid has been linked to potential anti-inflammatory and anti-cancer properties, making its preparation methods critical for further research.

Q & A

Q. What are the recommended methods for synthesizing 2-Pyridin-4-ylpyridine-3-carboxylic acid with high purity?

Synthesis typically involves multi-step organic reactions, including coupling reactions, cyclization, and functional group transformations. For example, derivatives of pyridine-carboxylic acids are often synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution on halogenated pyridine precursors . Green chemistry approaches, such as using water-soluble catalysts or microwave-assisted synthesis, can improve yield and reduce environmental impact . Post-synthesis purification via recrystallization or high-performance liquid chromatography (HPLC) is critical to achieving >95% purity, as impurities can skew biological activity data .

Q. How can researchers confirm the structural identity of 2-Pyridin-4-ylpyridine-3-carboxylic acid post-synthesis?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR spectra with literature data to verify aromatic proton environments and substituent positions .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., 153.14 g/mol for related pyridine-carboxylic acids) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations .
  • X-ray Crystallography: Resolve 3D structure if single crystals are obtainable .

Q. What are the primary challenges in characterizing the physicochemical properties of this compound?

Challenges include:

  • Solubility: Pyridine-carboxylic acids often exhibit poor aqueous solubility, requiring co-solvents (e.g., DMSO) for biological assays .
  • Stability: Monitor degradation under varying pH and temperature using accelerated stability studies (e.g., 40°C/75% RH for 1 month) .
  • Tautomerism: Use computational tools (DFT calculations) to predict dominant tautomeric forms in solution .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the compound’s biological activity?

Substituents alter electronic and steric properties, impacting binding to biological targets. For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Hydroxyl/methyl groups: Improve solubility but may reduce membrane permeability .
    A comparative table of derivatives and their activities can guide structure-activity relationship (SAR) studies:
SubstituentBiological ActivityReference
-CF₃ (at position 4)Antitumor (IC₅₀ = 12 µM)
-Cl (at position 2)Antimicrobial (MIC = 8 µg/mL)

Q. What strategies mitigate discrepancies in bioactivity data across different studies?

  • Standardize Assay Conditions: Control variables like pH, temperature, and cell line passage number .
  • Validate Purity: Use orthogonal methods (HPLC, LC-MS) to confirm compound integrity .
  • Reproduce Key Experiments: Collaborate with independent labs to verify findings .

Q. What advanced techniques are used to study binding interactions with biological targets?

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka, kd) in real-time .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics (MD) Simulations: Predict binding modes and residence times .

Q. How can researchers address low yield in large-scale synthesis?

  • Optimize Catalysts: Screen Pd/Cu catalysts for cross-coupling efficiency .
  • Flow Chemistry: Improve reaction control and scalability .
  • Byproduct Recycling: Recover unreacted intermediates via column chromatography .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be resolved?

  • In Vitro vs. In Vivo: Compare hepatic microsome assays with pharmacokinetic studies in animal models .
  • Species-Specific Differences: Test human vs. rodent cytochrome P450 isoforms .

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